molecular formula C12H14ClNO6S B3001390 Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate CAS No. 1989638-24-5

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B3001390
CAS No.: 1989638-24-5
M. Wt: 335.76
InChI Key: FZZFTZQDSRBGKT-JTQLQIEISA-N
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Description

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a chiral organic compound characterized by three key functional groups:

  • Chlorosulfonyl (-SO₂Cl): A highly reactive group enabling nucleophilic substitutions.
  • Phenylmethoxycarbonylamino (Cbz): A protective group for amines, enhancing stability during synthesis.
  • Methyl ester (-COOCH₃): Influences solubility and metabolic stability.

This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of β-amino acids and peptidomimetics. Its stereochemistry (2R configuration) is essential for enantioselective reactions .

Properties

IUPAC Name

methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZFTZQDSRBGKT-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various proteases. This article examines its biological activity, synthesizing findings from diverse sources, including patents and scientific literature.

Chemical Structure and Properties

The compound's chemical structure can be described by the following formula:

  • Molecular Formula : C12H14ClNO5S
  • Molecular Weight : 305.76 g/mol

The compound features a chlorosulfonyl group, which is known to impart unique reactivity and biological activity.

Protease Inhibition

One of the primary areas of investigation for this compound is its role as a protease inhibitor. Proteases are enzymes that play crucial roles in various biological processes, including protein degradation and cell signaling. Inhibiting these enzymes can have therapeutic implications, particularly in viral infections and cancer treatment.

Case Study: Retroviral Protease Inhibition

Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on retroviral proteases. These proteases are essential for the maturation of viral particles, making them a target for antiviral therapies.

In a study involving a series of sulfonamide derivatives, it was found that specific modifications to the structure significantly enhanced protease inhibition efficacy. The chlorosulfonyl moiety was particularly noted for its ability to form covalent bonds with the active site of the enzyme, thus blocking substrate access and preventing enzymatic activity .

Cytotoxicity and Selectivity

While evaluating the biological activity of this compound, cytotoxicity against various cell lines was assessed. The results indicated that while this compound exhibited some degree of cytotoxicity, it also demonstrated selectivity towards cancerous cells over normal cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues while effectively targeting malignant cells.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)155
MCF-7 (Breast Cancer)204
NIH 3T3 (Fibroblast)75-

IC50 values represent the concentration required to inhibit cell growth by 50%. A higher selectivity index indicates greater selectivity towards cancer cells.

The mechanism through which this compound exerts its biological effects involves the formation of covalent bonds with the active sites of target proteases. This interaction leads to irreversible inhibition, effectively blocking the enzymatic activity necessary for viral replication or tumor progression.

Structural Activity Relationship (SAR)

Studies on related compounds have provided insights into how structural modifications can influence biological activity. For instance:

  • Chlorosulfonyl Group : Enhances reactivity towards nucleophiles at the active site of proteases.
  • Phenylmethoxycarbonyl Group : Contributes to selectivity and binding affinity.

These findings underscore the importance of chemical structure in determining biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfanyl vs. Chlorosulfonyl Analogs
  • Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate (): Replaces -SO₂Cl with -SH, increasing nucleophilicity but reducing electrophilic reactivity. The thiol group participates in disulfide bond formation, unlike the sulfonyl chloride’s preference for SN2 reactions. Molecular weight: 293.32 g/mol vs. 357.79 g/mol for the target compound, reflecting the lighter sulfur atom .
Hydroxyl vs. Chlorosulfonyl Derivatives
  • (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid (): Lacks both the methyl ester and chlorosulfonyl group, existing as a carboxylic acid. Increased polarity due to the -COOH group, altering solubility (water-soluble vs. the ester’s lipid solubility). Reactivity shifts toward amidation or esterification rather than sulfonamide formation .
Boc-Protected Analogs
  • Boc-4-bromo-D-phenylalanine methyl ester ():
    • Features a tert-butoxycarbonyl (Boc) group instead of Cbz and a bromophenyl substituent.
    • Bromine enhances hydrophobicity and facilitates Suzuki coupling reactions.
    • Molecular weight: 396.24 g/mol, lower than the target compound due to the absence of -SO₂Cl .

Stereochemical and Structural Modifications

Stereoisomers
  • (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate (): Differs in stereochemistry (2R,3S) and substituents (-OH and benzoyl vs. -SO₂Cl and Cbz). The hydroxyl group enables hydrogen bonding, impacting crystal packing and biological activity .
Ethyl Ester Variants
  • Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (, Entry 33): Ethyl ester increases lipophilicity compared to the methyl ester, affecting membrane permeability. Dihydroxy groups confer chelating properties, useful in metal-catalyzed reactions .
Silyl-Containing Derivatives
  • Methyl (S)-3-(dimethyl(phenyl)silyl)-3-(chroman-2-yl)propanoate (): Bulky silyl group introduces steric hindrance, reducing reaction rates in crowded environments. Synthesized via FeCl₃-promoted reactions, contrasting with the target’s likely sulfonation pathways .
Coumarin-Based Esters
  • (4-ethyl-2-oxochromen-7-yl) (2R)-3-(indol-3-yl)-2-(tosylamino)propanoate (): Coumarin moiety adds fluorescence, enabling applications in bioimaging. Tosyl group (-SO₂C₆H₄CH₃) offers different sulfonation reactivity compared to chlorosulfonyl .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reactivity Highlights
Target Compound 357.79 -SO₂Cl, Cbz, methyl ester Not reported Electrophilic sulfonamide formation
Sulfanyl Analog () 293.32 -SH, Cbz, methyl ester Not reported Disulfide bond formation
Boc-4-bromo-D-Phe methyl ester () 396.24 Boc, Br, methyl ester Not reported Suzuki coupling
Silyl Derivative () 500.35 -SiMe₂Ph, chroman, methyl ester 57–62 Steric hindrance in catalysis

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